PD-1/PD-L1-IN-36

PD-1/PD-L1 inhibition Competitive ELISA Small-molecule checkpoint inhibitor

PD-1/PD-L1-IN-36 (also designated Compound 2k; CAS 2714327-65-6) is a di-bromo biphenyl-based small-molecule antagonist of the PD-1/PD-L1 protein–protein interaction, developed through an integrated structure–activity relationship (SAR) cascade coupling weak-AIDA-NMR and homogeneous time-resolved fluorescence (HTRF) assays. With a molecular weight of approximately 557 Da, it is substantially smaller than most previously reported PD-1/PD-L1 small-molecule inhibitors.

Molecular Formula C26H25Br2NO3
Molecular Weight 559.3 g/mol
Cat. No. B10821965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1/PD-L1-IN-36
Molecular FormulaC26H25Br2NO3
Molecular Weight559.3 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4)Br)Br
InChIInChI=1S/C26H25Br2NO3/c27-22-15-18(16-29-14-5-4-11-23(29)26(30)31)12-13-24(22)32-17-20-9-6-10-21(25(20)28)19-7-2-1-3-8-19/h1-3,6-10,12-13,15,23H,4-5,11,14,16-17H2,(H,30,31)/t23-/m0/s1
InChIKeyAHFXYBDSOWECNI-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-1/PD-L1-IN-36: Di-Bromo Biphenyl Small-Molecule PD-1/PD-L1 Inhibitor for Immuno-Oncology Research Procurement


PD-1/PD-L1-IN-36 (also designated Compound 2k; CAS 2714327-65-6) is a di-bromo biphenyl-based small-molecule antagonist of the PD-1/PD-L1 protein–protein interaction, developed through an integrated structure–activity relationship (SAR) cascade coupling weak-AIDA-NMR and homogeneous time-resolved fluorescence (HTRF) assays [1]. With a molecular weight of approximately 557 Da, it is substantially smaller than most previously reported PD-1/PD-L1 small-molecule inhibitors [1]. The compound binds directly to human PD-L1, induces PD-L1 dimerization, and restores T-cell activation in both engineered Jurkat reporter systems and primary human CD4⁺/CD8⁺ T cells [1]. Commercial suppliers report an HTRF-based IC₅₀ of 15 nM for PD-1/PD-L1 complex inhibition .

Why PD-1/PD-L1-IN-36 Cannot Be Interchanged with Other PD-1/PD-L1 Small-Molecule Inhibitors in Research Protocols


Despite convergence on a common therapeutic target, PD-1/PD-L1 small-molecule inhibitors diverge markedly in binding mode, biochemical potency, cellular functional activity, and cytotoxicity profiles—differences that preclude simple interchange in experimental protocols [1]. In the originating study, PD-1/PD-L1-IN-36 was directly benchmarked against BMS-1166 (the most widely cited small-molecule PD-1/PD-L1 inhibitor) and demonstrated an approximately 19-fold superior inhibitory potency in competitive ELISA (IC₅₀ 1.47 vs. 28.04 nM) and roughly 7.6-fold tighter target binding by MicroScale Thermophoresis (KD 4.0 vs. 30.3 nM) [1]. Within the same chemical series, close analog 2g exhibited comparable cell-based potency but proved cytotoxic above 10 µM, whereas PD-1/PD-L1-IN-36 remained non-toxic up to 100 µM [1]. Even the next-best series member, compound 3d, showed approximately 1.85-fold weaker cellular EC₅₀ (12.2 vs. 6.6 µM) compounded by solubility failures at higher test concentrations [1]. These within-class performance gaps confirm that sole reliance on single-assay IC₅₀ values is insufficient for compound selection, making PD-1/PD-L1-IN-36 a mechanistically and functionally distinct tool compound [1].

PD-1/PD-L1-IN-36 Quantitative Differentiation Evidence: Procurement-Relevant Comparator Data


Competitive ELISA Head-to-Head: PD-1/PD-L1-IN-36 Outperforms BMS-1166 by 19-Fold in PD-1/PD-L1 Complex Dissociation

In a competitive enzyme-linked immunosorbent assay (ELISA) directly measuring the ability to dissociate the pre-formed human PD-1/PD-L1 complex, PD-1/PD-L1-IN-36 (Compound 2k) yielded an IC₅₀ of 1.47 ± 0.05 nM, representing an approximately 19-fold enhancement over BMS-1166, which recorded an IC₅₀ of 28.04 ± 0.36 nM under identical experimental conditions [1].

PD-1/PD-L1 inhibition Competitive ELISA Small-molecule checkpoint inhibitor

Cell-Based T-Cell Activation: PD-1/PD-L1-IN-36 Achieves Lowest EC₅₀ and Highest Activation Among All Series Compounds

In a Jurkat T-cell reporter co-culture system employing hPD-L1 artificial antigen-presenting cells (aAPCs), PD-1/PD-L1-IN-36 (2k) achieved an EC₅₀ of 6.6 ± 0.8 µM and delivered the highest maximal T-cell activation (2.1-fold at 50 µM) among all tested compounds in the series [1]. The patented comparator compound 3d exhibited a significantly weaker EC₅₀ of 12.2 ± 1.4 µM (~1.85-fold higher) with solubility limitations preventing data collection at the two highest assay concentrations [1]. Compound 2g showed a similar EC₅₀ of 6.8 ± 1.1 µM but was cytotoxic above 10 µM, rendering its potency estimate unreliable [1]. All remaining series compounds displayed EC₅₀ values exceeding 40 µM [1]. The clinical anti-PD-L1 antibody durvalumab served as the assay positive control (EC₅₀ = 0.2 ± 0.06 nM) [1].

Jurkat T-cell assay Immune checkpoint blockade Cellular functional potency

Cytotoxicity Safety Margin: PD-1/PD-L1-IN-36 Remains Non-Toxic at 100 µM, Whereas BMS-1166 Causes 50% Viability Loss at 40 µM

In cell viability assays, PD-1/PD-L1-IN-36 (2k) exhibited no detectable cytotoxicity up to the maximum tested concentration of 100 µM [1]. In stark contrast, BMS-1166 reduced cell viability by 50% at a concentration of 40 µM, and other BMS-series compounds displayed toxicity at even lower inhibitor concentrations, as documented in the prior study by Skalniak et al. (2017) and cross-referenced in the primary publication [1]. This represents at least a 2.5-fold expansion of the non-toxic concentration range relative to the benchmark BMS-1166 [1].

Cytotoxicity profiling Safety window Cell viability assay

Target Binding Affinity by MST: PD-1/PD-L1-IN-36 Binds Human PD-L1 with 7.6-Fold Tighter Affinity than BMS-1166

MicroScale Thermophoresis (MST) analysis demonstrated that PD-1/PD-L1-IN-36 (2k) binds to recombinant human PD-L1 with a dissociation constant (KD) of 4.0 nM, compared to a KD of 30.3 nM for BMS-1166—a 7.6-fold affinity advantage [1]. The close analog 2g displayed a comparable KD of 3.2 nM [1]. Critically, PD-1/PD-L1-IN-36 showed no cross-reactivity toward murine PD-L1, confirming its human-target selectivity [1].

MicroScale Thermophoresis PD-L1 binding affinity Biophysical target engagement

Molecular Size Advantage: PD-1/PD-L1-IN-36 Is 90 Da Smaller than Analog 3d with a 100 ų Smaller van der Waals Volume

PD-1/PD-L1-IN-36 (2k) possesses a molecular weight of approximately 557 Da and a van der Waals volume that is 100 ų smaller than that of the second-best series compound 3d [1]. This 90 Da size reduction is attributed to the strategic incorporation of a pipecolic acid solubilizer group in place of the bulkier cyanopyridine-bearing moiety found in 3d [1]. The molecular weight of 557 Da approaches Lipinski's rule-of-five threshold of <500 Da—a benchmark that 3d and most other reported PD-1/PD-L1 small-molecule inhibitors fail to approach [1].

Ligand efficiency Drug-likeness Physicochemical optimization

Primary Human T-Cell Functional Validation: PD-1/PD-L1-IN-36 Matches Atezolizumab in Reversing T-Cell Exhaustion Marker Expression

In primary human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors and co-cultured with hPD-L1 aAPCs for 48 hours, PD-1/PD-L1-IN-36 (2k) induced a statistically significant increase in PD-1 surface expression on both CD4⁺ and CD8⁺ T cells—a validated marker of late T-cell activation and immune checkpoint engagement [1]. This response was comparable in magnitude to that elicited by the clinically approved anti-PD-L1 monoclonal antibody atezolizumab, tested in parallel within the same experimental system [1]. Statistical significance was determined by Student's t-test (p < 0.05, p < 0.01) across three independent experiments using cells from different donors [1].

Primary T-cell assay Translational immunology PD-1 expression biomarker

Optimal Research and Procurement Application Scenarios for PD-1/PD-L1-IN-36


Benchmarking and Comparator Studies for Next-Generation PD-1/PD-L1 Small-Molecule Inhibitor Development

PD-1/PD-L1-IN-36 serves as a high-potency reference compound for medicinal chemistry programs developing novel PD-1/PD-L1 antagonists. Its 19-fold ELISA potency advantage over BMS-1166 [1] and 7.6-fold tighter MST binding affinity [1] establish a stringent performance bar for new chemical entities. Procurement of PD-1/PD-L1-IN-36 as a comparator standard enables quantitative head-to-head evaluation of lead compounds across orthogonal biochemical and biophysical assays.

In Vitro T-Cell Immunology and Immune Checkpoint Blockade Mechanistic Studies

With a validated EC₅₀ of 6.6 µM in the Jurkat T-cell reporter assay and confirmed bioactivity in primary human CD4⁺ and CD8⁺ T cells [1], PD-1/PD-L1-IN-36 is suitable for dissecting PD-1/PD-L1 signaling mechanisms in both engineered and primary immune cell systems. Its wide non-toxic concentration window (up to 100 µM) [1] enables dose-response studies without confounding cytotoxicity, a key advantage over more toxic analogs such as compound 2g and BMS-1166.

Chemical Biology Target Engagement and PD-L1 Dimerization Studies

PD-1/PD-L1-IN-36 directly binds human PD-L1 and induces its dimerization, as confirmed by ¹H NMR [1], with a KD of 4.0 nM measured by MST [1]. These properties make the compound valuable for target engagement studies employing biophysical methods (NMR, MST, SPR) and for investigating the functional consequences of small-molecule-induced PD-L1 dimerization. Its human selectivity (no murine PD-L1 cross-reactivity) [1] must be considered when designing in vivo model systems.

SAR Reference Compound for Biphenyl-Based PD-L1 Antagonist Optimization

As the most potent and least toxic member of the di-bromo biphenyl series [1], PD-1/PD-L1-IN-36 provides a structurally characterized SAR anchor point. Its molecular weight of ~557 Da—90 Da smaller than the next-best analog 3d [1]—positions it close to Lipinski's size threshold, making it a suitable starting scaffold for further optimization of solubility, permeability, and metabolic stability in lead optimization campaigns.

Quote Request

Request a Quote for PD-1/PD-L1-IN-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.